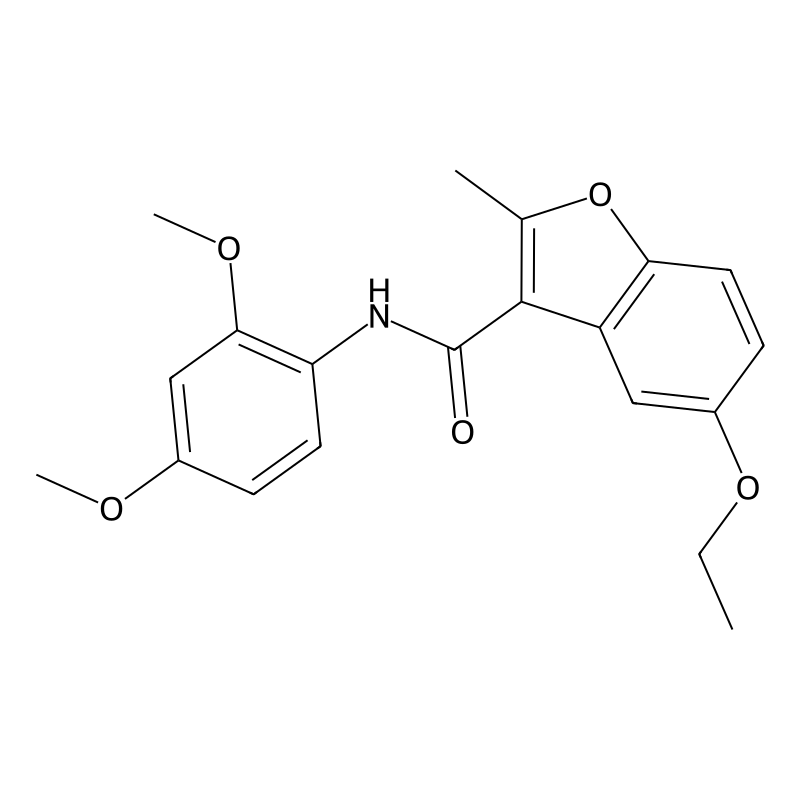

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound featuring a benzofuran core, which is a fused ring structure containing a benzene and a furan ring. The compound is characterized by the presence of a 2,4-dimethoxyphenyl group and an ethoxy substituent, contributing to its unique chemical properties. The carboxamide functional group enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

- Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of different substituents.

- Nucleophilic Substitution: The carboxamide group can react with nucleophiles, leading to modifications in the molecular structure.

- Reduction and Oxidation: The compound can be oxidized to form corresponding oxides or reduced to convert functional groups (e.g., converting the ethoxy group to an alcohol) .

Research indicates that N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide exhibits potential biological activities. It has been investigated for its ability to inhibit specific enzymes and bind to various receptors. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .

The synthesis of N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions:

- Formation of Benzofuran Core: Cyclization reactions are employed to construct the benzofuran structure.

- Introduction of Substituents: Electrophilic and nucleophilic substitution reactions introduce the 2,4-dimethoxyphenyl and ethoxy groups.

- Amidation: The final step involves forming the carboxamide group through amidation reactions under controlled conditions .

This compound has diverse applications:

- Medicinal Chemistry: It is explored for its therapeutic potential in drug development due to its biological activity.

- Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.

- Material Science: Investigated for use in advanced materials and specialty chemicals .

Interaction studies suggest that N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide interacts with specific molecular targets such as enzymes and receptors. The cyano and methoxy substituents play crucial roles in these interactions, modulating the activity of the target molecules. This mechanism underlies its potential therapeutic effects .

Several compounds share structural similarities with N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 25CN-NBOH | Benzylphenethylamine backbone | Potent biological activity |

| 25B-NBOMe | N-benzyl substituted phenethylamine | Known for psychoactive effects |

| 25C-NBOMe | Similar structural framework | Distinct receptor binding profile |

Uniqueness

N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide stands out due to its unique combination of a benzofuran core with specific substituents that confer distinct chemical and biological properties. This makes it particularly valuable for research in medicinal chemistry and material science .